molecular formula C13H18N2 B8190295 (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane

Cat. No.: B8190295
M. Wt: 202.30 g/mol
InChI Key: BZCSYAXRUSXEBM-STQMWFEESA-N
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Description

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[222]octane is a bicyclic organic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane typically involves the use of intermediate compounds and specific reaction conditions. One method involves the use of compound II as a raw material, which undergoes a series of reactions to form the desired product . The preparation method includes steps such as cyclization and purification to achieve the final compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCSYAXRUSXEBM-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN([C@@H]1CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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